molecular formula C20H27N3O5S B2928153 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415563-60-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2928153
CAS No.: 2415563-60-7
M. Wt: 421.51
InChI Key: ZSXZTNFPNDYQRZ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole and thiomorpholine intermediates, followed by their coupling through an ethanediamide linkage. Common synthetic routes may include:

    Formation of Benzodioxole Intermediate: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Thiomorpholine Intermediate: Thiomorpholine can be synthesized by reacting morpholine with sulfur or sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the benzodioxole and thiomorpholine intermediates using ethanediamide under controlled conditions, often employing catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the amide linkages, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the thiomorpholine ring can modulate the compound’s overall activity. This dual interaction can lead to the inhibition of key pathways involved in disease progression, such as cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is unique due to its combination of benzodioxole, thiomorpholine, and ethanediamide moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c24-18(21-12-15-1-2-16-17(11-15)28-14-27-16)19(25)22-13-20(3-7-26-8-4-20)23-5-9-29-10-6-23/h1-2,11H,3-10,12-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXZTNFPNDYQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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